N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide
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Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O2S3 and its molecular weight is 395.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- One-Pot Synthesis of N-Sulfonamides : A one-pot two-stage method for synthesizing target heterocyclic compounds, including N-sulfonamides, has been developed, showcasing efficient production processes for compounds like N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide (Rozentsveig et al., 2013).
Computational and Theoretical Studies
- Computational Analysis for Antimalarial Properties : Theoretical investigations have been conducted on sulfonamides similar to this compound, assessing their potential as antimalarial agents using computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemical Synthesis and Modifications
- Synthesis of N-Heterocycles Using Sulfonamides : Research on the synthesis of N-heterocycles, utilizing sulfonamides, reveals the versatility of these compounds in producing various pharmacologically relevant structures (Matlock et al., 2015).
Medicinal Chemistry Applications
- Antimicrobial Activity of Sulfonamide Derivatives : Studies have focused on the synthesis and evaluation of sulfonamide derivatives, similar to this compound, for their antimicrobial properties, showcasing the potential of these compounds in medicinal applications (Deeb et al., 2015).
Sulfonamide-Based Drug Design
- Sulfonamide Inhibitors for Glaucoma Treatment : Research on designing sulfonamide-based inhibitors for treating glaucoma illustrates the therapeutic potential of sulfonamides in ocular diseases (Mincione et al., 2005).
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S3/c1-10-3-5-14(20-19-10)16-7-8-17-25(21,22)15-6-4-13(24-15)12-9-23-11(2)18-12/h3-6,9,17H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPUKGENFBHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.